1-(4-Chloro-2-hydroxyphenyl)ethanone

Physical Property Differentiation Thermodynamic Characterization Solid-State Chemistry

Pharmaceutical intermediate sourcing demands precise positional isomer identity to avoid failed synthetic campaigns. Generic substitution of 5-chloro-2-hydroxyacetophenone (CAS 1450-74-4, mp 52-53°C) for the 4-chloro isomer (CAS 6921-66-0, mp 27-30°C) leads to divergent regiochemical outcomes in Claisen-Schmidt condensations and downstream heterocycle formation. This compound resolves that challenge. • Isomer-specific: 4-chloro substitution directs chalcone A-ring electronics for reproducible flavone, flavanone, and isoxazoline synthesis. • High purity: ≥97% (GC) with orthogonal HPLC verification; suitable as an analytical reference standard. • Supply reliability: Ambient-stable; shipped at room temperature from global stock points.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 6921-66-0
Cat. No. B1362764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-hydroxyphenyl)ethanone
CAS6921-66-0
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)Cl)O
InChIInChI=1S/C8H7ClO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3
InChIKeyQCVSDCHNBNFJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-2-hydroxyphenyl)ethanone (6921-66-0): A 4-Chloro-Substituted 2-Hydroxyacetophenone Building Block for Pharmaceutical Intermediates and Heterocyclic Scaffolds


1-(4-Chloro-2-hydroxyphenyl)ethanone (CAS 6921-66-0), also referred to as 4'-Chloro-2'-hydroxyacetophenone, is a chlorinated ortho-hydroxyacetophenone derivative with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol [1]. The compound is characterized by a chlorine substituent at the 4-position of the phenyl ring and a hydroxyl group at the 2-position, resulting in a predicted pKa of 9.20 ± 0.10 and an XLogP3 value of 2.6 [1]. Commercially, the compound is typically supplied as a white to light yellow crystalline solid or clear liquid with a purity specification of ≥97% (GC) and a melting point range of 27–30 °C . As a pharmaceutical intermediate, it is employed in the synthesis of various active compounds, including flavonoid analogs and heterocyclic scaffolds .

Why 5-Chloro-2-hydroxyacetophenone (1450-74-4) or Non-Chlorinated 2-Hydroxyacetophenone Cannot Substitute for 1-(4-Chloro-2-hydroxyphenyl)ethanone


Despite sharing the same molecular formula (C8H7ClO2) and molecular weight (170.59 g/mol), positional isomers of chloro-2-hydroxyacetophenone exhibit distinct physicochemical and reactivity profiles that preclude generic substitution. The 4-chloro isomer (6921-66-0) displays a significantly lower melting point (27–30 °C) compared to its 5-chloro analog (1450-74-4; 52–53 °C), a difference of approximately 23 °C that reflects altered crystal packing and intermolecular hydrogen bonding . This thermodynamic distinction directly impacts handling, formulation, and purification protocols. More critically, the electronic and steric environment of the chlorine substituent governs regioselectivity in downstream synthetic transformations—the 4-chloro substitution pattern alters the electron density distribution across the aromatic ring, influencing both electrophilic aromatic substitution kinetics and the formation of specific heterocyclic products (e.g., chalcones, pyrazolines, and flavones) that are inaccessible or yield different regioisomers when alternative chlorinated or non-chlorinated acetophenones are employed . Furthermore, the predicted logP value of 2.6 for the 4-chloro isomer [1] differs from that of the 5-chloro analog (logP ~2.48), indicating altered lipophilicity that can affect partitioning in biphasic reaction systems and biological membrane permeability of derived compounds [2]. For procurement decisions, these non-interchangeable properties mandate precise CAS number specification.

Quantitative Evidence Guide: Procurement-Critical Differentiation of 1-(4-Chloro-2-hydroxyphenyl)ethanone (6921-66-0) Against Closest Analogs


Melting Point as a Discriminator for Handling and Purification: 4-Chloro (27–30 °C) vs. 5-Chloro (52–53 °C) Isomers

The melting point of 1-(4-chloro-2-hydroxyphenyl)ethanone (CAS 6921-66-0) is reported as 27–30 °C, a value that is approximately 23 °C lower than that of its positional isomer, 5-chloro-2-hydroxyacetophenone (CAS 1450-74-4), which melts at 52–53 °C . This substantial difference in solid-to-liquid phase transition temperature reflects distinct intermolecular interactions and crystal lattice energies resulting from the alternative chlorine substitution pattern on the aromatic ring .

Physical Property Differentiation Thermodynamic Characterization Solid-State Chemistry

Commercial Purity Specifications: 4-Chloro Isomer (≥97% GC) vs. 5-Chloro Isomer (≥99%)

Thermo Scientific Chemicals supplies 1-(4-chloro-2-hydroxyphenyl)ethanone with a purity specification of GC ≥96.0% (nominal 97%) . In comparison, the 5-chloro positional isomer (CAS 1450-74-4) is commercially available from ChemImpex at a higher nominal purity of ≥99% . While both purity levels are suitable for most research and intermediate applications, the 1%–3% difference in nominal purity may influence procurement decisions for applications requiring strictly controlled impurity profiles or where minor isomeric contaminants could affect downstream reaction yields.

Quality Control Analytical Chemistry Procurement Specification

Lipophilicity (LogP) Differentiation Between 4-Chloro and 5-Chloro Positional Isomers

The computed octanol-water partition coefficient (XLogP3) for 1-(4-chloro-2-hydroxyphenyl)ethanone is 2.6 [1]. This value differs from the reported logD (pH 5.5) of 2.48 and logP of 2.48 for the 5-chloro analog [2]. The difference of approximately 0.12 log units indicates that the 4-chloro isomer is slightly more lipophilic than its 5-chloro counterpart, which may result in marginally enhanced membrane permeability for derived compounds and altered retention times in reversed-phase chromatographic separations.

Physicochemical Characterization ADME Prediction Medicinal Chemistry

Synthetic Yield in Photocatalytic Hydroxylation: 4-Chloro Isomer (14%) vs. 3-Chloro Isomer (42%) as By-Product

In a patented photocatalytic hydroxylation of 4'-chloroacetophenone, the reaction yields a mixture of regioisomeric products. Under the specified conditions (5 mL acetonitrile, 1-methyl-3-cyanoquinolinium salt as photosensitizer, cobalt oxime catalyst, high-pressure mercury lamp irradiation for 5 hours at room temperature), 4'-chloroacetophenone conversion was 56%, with 4'-chloro-2'-hydroxyacetophenone (target compound) isolated in 14% yield, while the alternative regioisomer, 4'-chloro-3'-hydroxyacetophenone, was obtained in 42% yield . This 3:1 ratio favoring the meta-hydroxylated product demonstrates the regioselectivity challenges inherent in direct hydroxylation strategies and underscores why alternative synthetic routes or pre-functionalized building blocks may be preferable for accessing the ortho-hydroxylated 4-chloro isomer.

Synthetic Methodology Process Chemistry Photocatalysis

Hydrogen Bond Acceptor/Donor Profile Comparison: 4-Chloro vs. Unsubstituted 2-Hydroxyacetophenone

1-(4-Chloro-2-hydroxyphenyl)ethanone possesses one hydrogen bond donor (the phenolic -OH group) and two hydrogen bond acceptors (the carbonyl oxygen and the phenolic oxygen) [1]. In comparison, the unsubstituted parent compound, 2-hydroxyacetophenone (CAS 118-93-4), shares an identical hydrogen bond donor/acceptor count (1 donor, 2 acceptors) but exhibits a lower topological polar surface area (TPSA) of 37.3 Ų for the 4-chloro derivative versus an estimated lower TPSA for the non-chlorinated analog . The presence of the electron-withdrawing chlorine substituent at the 4-position increases the acidity of the phenolic proton (predicted pKa 9.20 ± 0.10) [1] relative to unsubstituted 2-hydroxyacetophenone (pKa ≈ 10.0–10.3), enhancing its utility as a metal-chelating ligand and in base-catalyzed alkylation/acylation reactions .

Molecular Recognition Crystal Engineering Coordination Chemistry

Procurement-Validated Application Scenarios for 1-(4-Chloro-2-hydroxyphenyl)ethanone (6921-66-0)


Synthesis of 4′-Chloro-Substituted Chalcones and Flavonoid Derivatives

1-(4-Chloro-2-hydroxyphenyl)ethanone serves as the essential acetophenone component in Claisen-Schmidt condensations with aromatic aldehydes to generate 4′-chloro-2′-hydroxychalcones, which are key intermediates for flavone, flavanone, and isoxazoline synthesis . The specific 4-chloro substitution pattern on the A-ring of the resulting chalcone imparts distinct radical scavenging activity compared to alternative halogen substitution patterns, as demonstrated in structure-activity relationship studies of hydroxychalcone series [1]. The compound's chlorine and hydroxyl groups enable sequential functionalization through protection/deprotection strategies, supporting the development of antioxidant and anti-inflammatory flavonoid analogs .

Pharmaceutical Intermediate for Heterocyclic Scaffold Construction

As a pharmaceutical intermediate, 1-(4-chloro-2-hydroxyphenyl)ethanone is employed in the synthesis of various active compounds where the 4-chloro-2-hydroxy substitution pattern is pharmacophorically required [2]. The compound's predicted pKa of 9.20 enables controlled deprotonation under mild basic conditions, facilitating regioselective O-alkylation and O-acylation reactions essential for constructing heterocyclic cores such as chromones, benzofurans, and coumarins [3]. Unlike the 5-chloro isomer, the 4-chloro analog's distinct electronic distribution directs cyclization pathways toward specific regioisomeric products, making CAS number-specific procurement critical for reproducible synthetic outcomes .

Coordination Chemistry and Metal Complex Ligand Precursor

The compound's bidentate coordination potential—derived from the ortho-disposed phenolic oxygen and carbonyl oxygen—makes it a valuable precursor for Schiff base ligand synthesis and subsequent metal complexation . The electron-withdrawing 4-chloro substituent modulates the Lewis basicity of the coordinating oxygen atoms, altering complex stability constants and redox properties compared to unsubstituted or alternatively substituted 2-hydroxyacetophenones . Crystal structure determination of the parent compound confirms orthorhombic crystal packing (space group Pbcn), providing a foundation for understanding metal coordination geometry in derived complexes .

Analytical Reference Standard and Chromatographic Calibration

With a well-defined purity specification (GC ≥96.0%), a reproducible melting point (27–30 °C), and a distinct chromatographic retention profile (logP 2.6), 1-(4-chloro-2-hydroxyphenyl)ethanone serves as a reliable reference standard for analytical method development [4]. The compound's characteristic UV absorption and mass spectral fragmentation patterns (exact mass 170.0134572 Da) enable its use as a calibration standard in GC-MS and HPLC-UV assays for quality control of reaction mixtures and impurity profiling in pharmaceutical manufacturing [5].

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